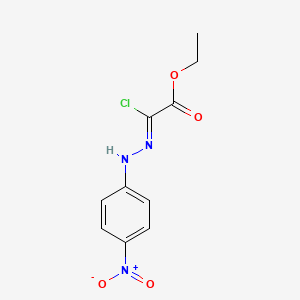

Ethyl chloro((4-nitrophenyl)hydrazono)acetate

Description

Ethyl chloro((4-nitrophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H10ClN3O4 It is a derivative of hydrazone, characterized by the presence of a chloro group, an ethyl ester, and a nitrophenyl group

Properties

IUPAC Name |

ethyl (2Z)-2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOPSNIZZCCXGW-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27143-13-1 | |

| Record name | Acetic acid, chloro((4-nitrophenyl)hydrazono)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl chloro((4-nitrophenyl)hydrazono)acetate generally follows a two-stage process:

- Stage 1: Diazotization of 4-nitroaniline (or related substituted anilines)

- Stage 2: Coupling of the diazonium salt with ethyl chloroacetate or ethyl chloroacetoacetate in the presence of a base

This approach is consistent across various substituted phenylhydrazono esters, including the 4-nitrophenyl derivative.

Detailed Preparation Procedure

Diazotization of 4-nitroaniline

- Reagents and Conditions:

- 4-nitroaniline is dissolved in an aqueous acidic medium, commonly concentrated hydrochloric acid.

- The solution is cooled to a low temperature, typically between -10°C and 0°C, to stabilize the diazonium salt.

- Sodium nitrite solution is added dropwise to generate the diazonium salt in situ.

- The reaction is stirred for approximately 20 to 30 minutes at low temperature to complete diazotization.

Coupling with Ethyl Chloroacetate

- Reagents and Conditions:

- Ethyl chloroacetate or ethyl 2-chloroacetoacetate is prepared in a mixture containing sodium acetate and ethanol or aqueous ethanol.

- The diazonium salt solution is added slowly to this mixture while maintaining the temperature below 10°C.

- The reaction mixture is then allowed to warm to room temperature and stirred for 2 to 3 hours.

- The product precipitates out as a solid, which is filtered, washed, and dried.

Representative Experimental Data

| Step | Reagents & Quantities | Conditions | Yield (%) | Purity & Characterization |

|---|---|---|---|---|

| Diazotization | 4-nitroaniline (0.1 mol), HCl (40 mL, 4 M), NaNO2 (0.12 mol) | 0 to -5°C, 20-30 min stirring | N/A | Formation of diazonium salt confirmed by standard tests |

| Coupling | Ethyl chloroacetate (0.11 mol), Sodium acetate (0.25 mol), Ethanol (150 mL) | 0-10°C addition, then room temp stirring 2-3 h | 85-92% | Product precipitated as solid; HPLC purity >98% |

Note: The above data are synthesized from analogous compounds such as ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, with similar synthetic routes applicable to the 4-nitrophenyl analog.

Reaction Mechanism Insights

- The diazotization step converts the aromatic amine group of 4-nitroaniline into a diazonium salt, which is a highly reactive intermediate.

- The coupling reaction involves nucleophilic attack of the enolate form of ethyl chloroacetate (generated by sodium acetate base) on the diazonium salt, forming the hydrazono linkage.

- The reaction is sensitive to temperature to avoid decomposition of the diazonium salt and side reactions.

Variations and Optimization

- Temperature Control: Maintaining low temperature during diazotization and coupling is critical for high yield and purity.

- Base Selection: Sodium acetate is commonly used to generate the enolate nucleophile and buffer the reaction medium.

- Solvent System: Ethanol-water mixtures are preferred for solubility and reaction control.

- Reaction Time: Extended stirring (2-3 hours) at room temperature after addition ensures complete conversion.

Summary Table of Preparation Conditions and Outcomes

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Starting amine | 4-nitroaniline | Purity >99% preferred |

| Acid for diazotization | Concentrated HCl (4 M) | Volume adjusted to maintain concentration |

| Temperature (diazotization) | -10°C to 0°C | Prevents diazonium salt decomposition |

| Sodium nitrite | Slight excess (1.1 eq) | Ensures complete diazotization |

| Coupling base | Sodium acetate | 2-3 equivalents relative to ester |

| Coupling solvent | Ethanol/water mixture | 1:2 to 1:3 ratio commonly used |

| Coupling temperature | 0-10°C initially, then room temp | Controls reaction rate and selectivity |

| Reaction time | 2-3 hours | Ensures full coupling |

| Yield | 85-92% | High yield with proper control |

| Purity (HPLC) | >98% | Confirmed by chromatographic analysis |

Research Findings and Industrial Relevance

- The described synthesis is scalable and reproducible, suitable for industrial production of hydrazono esters.

- The compound serves as a key intermediate in the synthesis of pyrazole derivatives and pharmaceutical agents such as apixaban, where the 4-nitrophenyl hydrazono moiety is a critical structural element.

- Patents and literature emphasize the importance of crystalline purity and controlled particle size for downstream applications, which are influenced by the preparation method.

Chemical Reactions Analysis

Types of Reactions

Ethyl chloro((4-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Nucleophilic Substitution: Formation of substituted hydrazones.

Reduction: Formation of ethyl amino((4-aminophenyl)hydrazono)acetate.

Hydrolysis: Formation of chloro((4-nitrophenyl)hydrazono)acetic acid.

Scientific Research Applications

Organic Synthesis

Ethyl chloro((4-nitrophenyl)hydrazono)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Medicinal Chemistry

This compound is investigated as a precursor to pharmacologically active compounds. The reduction of the nitro group to an amino group can yield derivatives that exhibit enhanced biological activity, potentially targeting specific enzymes or receptors involved in diseases such as cancer and diabetes.

Material Science

In material science, this compound is utilized in developing novel materials, particularly dyes and pigments. Its electronic properties impart unique characteristics that can be tailored for specific applications in materials development.

Biological Studies

The compound is employed in biochemical research to study enzyme inhibition and metabolic pathways. Its ability to undergo nucleophilic substitution reactions allows researchers to explore its interactions with various biological targets.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that similar hydrazone derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may demonstrate cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for antiproliferative activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| This compound | MCF-7 | TBD |

Antimicrobial Activity Study

A study evaluating various hydrazone derivatives found that those containing the nitrophenyl moiety exhibited strong antibacterial properties against multiple bacterial strains. The proposed mechanism involves disruption of bacterial cell membranes.

Cytotoxicity Assessment

In vitro studies on cancer cell lines demonstrated promising results for certain derivatives of this compound in inhibiting cell proliferation. Mechanistic studies indicated that apoptosis induction was linked to increased caspase-3 activity in treated cells.

Mechanism of Action

The mechanism of action of ethyl chloro((4-nitrophenyl)hydrazono)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, undergoing metabolic transformation to release active pharmacophores. The molecular targets and pathways involved would vary based on the specific derivative and its intended therapeutic use. For example, reduction of the nitro group to an amino group could lead to compounds that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Ethyl chloro((4-nitrophenyl)hydrazono)acetate can be compared with other hydrazone derivatives, such as:

- Ethyl chloro((4-methoxyphenyl)hydrazono)acetate

- Ethyl chloro((4-aminophenyl)hydrazono)acetate

- Ethyl chloro((4-bromophenyl)hydrazono)acetate

Uniqueness

The presence of the nitro group in this compound imparts unique electronic properties, making it a versatile intermediate for further chemical modifications. The nitro group can be selectively reduced or substituted, providing access to a wide range of derivatives with diverse biological and chemical properties.

Biological Activity

Introduction

Ethyl chloro((4-nitrophenyl)hydrazono)acetate, with the molecular formula C10H10ClN3O4, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is synthesized through the condensation of ethyl chloroacetate and 4-nitrophenylhydrazine, typically under basic conditions. Its unique structure, characterized by a nitrophenyl group and a chloro substituent, lends itself to various chemical transformations and biological interactions.

The synthesis of this compound involves:

- Reagents : Ethyl chloroacetate and 4-nitrophenylhydrazine.

- Catalyst/Base : Sodium ethoxide or similar bases.

- Solvent : Commonly ethanol or methanol.

- Conditions : The reaction is conducted at room temperature to moderate heating (25-60°C) over several hours to overnight.

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles (e.g., amines), potentially leading to compounds with enhanced biological properties.

- Reduction : The nitro group can be reduced to an amino group, which may enhance interaction with biological targets such as enzymes or receptors.

- Hydrolysis : The ester group can be hydrolyzed, producing carboxylic acid derivatives that may exhibit distinct biological activities.

Antimicrobial Properties

Research indicates that compounds related to this compound possess significant antimicrobial activity. For example, studies have shown that similar hydrazone derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their antiproliferative activity against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG-2 | TBD |

| This compound | MCF-7 | TBD |

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The reduction of the nitro group to an amino group can lead to compounds that interact with specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like diabetes and cancer.

Case Studies

- Antimicrobial Activity Study : A study evaluating various hydrazone derivatives found that those containing the nitrophenyl moiety exhibited strong antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound showed promising results in inhibiting cell proliferation. The mechanism was linked to apoptosis induction, as evidenced by increased caspase-3 activity in treated cells.

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include the ester ethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~4.2–4.4 ppm for CH₂) and hydrazone NH (δ ~8.6–9.0 ppm, broad) .

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- XRD : Resolves ambiguities in tautomeric forms (e.g., hydrazone vs. azo) by confirming bond lengths and angles .

Data Contradiction Example : Discrepancies in melting points (e.g., 94°C vs. 428–431 K in older studies) may arise from polymorphic forms or impurities. Recrystallization solvent polarity affects crystal packing .

What mechanistic insights explain the low yields in pyrazole derivative synthesis from this compound?

Advanced Research Focus

Cyclocondensation with active methylene reagents (e.g., benzoylacetonitrile) often yields <10% pyrazole derivatives due to:

- Competing side reactions (e.g., hydrolysis of the chloro group under basic conditions) .

- Steric hindrance from the 4-nitrophenyl group, slowing [3+2] cycloaddition kinetics.

Optimization Strategies : - Use aprotic solvents (e.g., CH₃CN) to minimize hydrolysis.

- Catalytic base (e.g., NaOEt) at controlled stoichiometry improves regioselectivity .

How does the 4-nitrophenyl substituent influence electronic properties and applications in heterocyclic synthesis?

Advanced Research Focus

The electron-withdrawing nitro group:

- Enhances electrophilicity at the chloro-carbon, promoting nucleophilic attack in cyclization reactions.

- Stabilizes charge-transfer complexes in spiroheterocycle formation (e.g., pyrido[3,2-c]cinnolines via 6π-electrocyclization) .

Comparative Data :

| Substituent (X) | Reaction with Ethyl Cyanoacetate | Product Yield |

|---|---|---|

| 4-NO₂ (this compound) | Pyrido-cinnoline (11) | 45% |

| 4-OCH₃ | Arylazonicotinate (6a) | 79% |

What role does this compound play in pharmaceutical intermediate synthesis, particularly for anticoagulants?

Basic Research Focus

It is a key intermediate in synthesizing Apixaban, a direct oral anticoagulant:

- Reacts with substituted pyridinones to form pyrazole cores via cyclocondensation.

- Critical step: Hydrazone formation ensures regioselectivity in the final API structure .

Quality Control : Impurity profiling (e.g., chlorophenyl analogs) requires HPLC-MS to detect side products during scale-up .

How can computational modeling predict reactivity trends for hydrazono acetate derivatives?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model:

- Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Transition states in cyclization reactions, correlating activation energy with substituent effects (e.g., NO₂ vs. OCH₃) .

Validation : Experimental kinetics (e.g., Arrhenius plots) align with computed barriers for nitro-substituted derivatives .

What are the environmental and handling hazards associated with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.